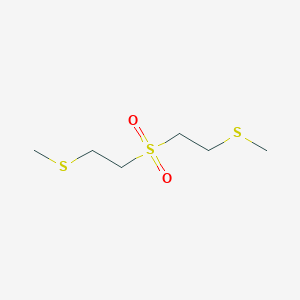
Sbmte
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SBMTE (1,1’-sulfonylbis[2-(methylthio)ethane]) is a metabolite of sulfur mustard (SM), a banned chemical warfare agent . SM mainly affects the eyes, the respiratory tract, and the skin as an alkylating vesicant . This compound is an unequivocal biomarker of SM exposure .
Synthesis Analysis
This compound is a β-Lyase metabolite of SM . It is believed that this compound is likely a precursor of β-lyase metabolites SBMSE and MSMTESE .
Molecular Structure Analysis
The this compound molecule contains a total of 24 bonds, including 10 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 sulfides, and 1 sulfone .
Chemical Reactions Analysis
This compound is an unambiguous indicator of SM exposure and could be used for the simultaneous forensic evidence of such a chemical attack . It is detected in human urine approximately 2 weeks after exposure .
Physical And Chemical Properties Analysis
This compound has a chemical formula of C6H14O2S3 . It contains 24 bonds in total, including 10 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 sulfides, and 1 sulfone .
Aplicaciones Científicas De Investigación
- SBMTE es un biomarcador inequívoco de exposición a mostaza de azufre (SM), que es un agente de guerra química vesicante. SM afecta principalmente los ojos, el tracto respiratorio y la piel. La detección de this compound en la orina humana proporciona evidencia retrospectiva de la exposición a SM, lo que ayuda en la gestión médica y la denuncia de violaciones de la Convención sobre Armas Químicas .
Detección de agentes de guerra química y análisis forense
Mecanismo De Acción
Target of Action
Sbmte, also known as 1,1’-sulfonylbis [2- (methylthio)ethane], is a metabolite of sulfur mustard (SM), a chemical warfare agent . SM primarily targets the eyes, respiratory tract, and skin, acting as an alkylating vesicant .
Mode of Action
This compound is a β-Lyase metabolite of SM . SM is a bifunctional alkylating vesicant that has cytotoxic, teratogenic, mutagenic, and carcinogenic effects on humans . It interacts with its targets by alkylating DNA and proteins, leading to cell death .
Biochemical Pathways
The biochemical pathway of this compound involves the metabolism of SM. After exposure to SM, the body metabolizes it into various metabolites, including this compound . This process involves the glutathione/β-lyase pathway, where SM is metabolized into this compound and other metabolites .
Pharmacokinetics
The pharmacokinetics of this compound involves its formation from SM and its excretion in urine . After exposure to SM, this compound is formed as a metabolite and excreted in the urine . The detection of this compound in urine is used as a biomarker for SM exposure .
Result of Action
The result of this compound’s action is indicative of SM exposure. The presence of this compound in urine is a clear sign of SM exposure . After a symptom-free latency period, which depends on the total absorbed dose, typical ocular, respiratory, cutaneous, and hematological symptoms of SM exposure could be observed .
Análisis Bioquímico
Biochemical Properties
Sbmte is a metabolite of sulfur mustard, produced through β-lyase metabolic pathways . It interacts with various enzymes and proteins in the body, serving as a definitive analyte for the detection of sulfur mustard exposure .
Cellular Effects
The presence of this compound in the body signifies exposure to sulfur mustard, which can have profound effects on various types of cells and cellular processes . Sulfur mustard can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound itself does not exert effects at the molecular level. Instead, its presence indicates the action of sulfur mustard. Sulfur mustard is a bifunctional alkylating vesicant that can cause DNA and protein damage, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
This compound can be detected in human urine approximately two weeks after exposure to sulfur mustard . This detection is crucial for the retrospective verification of sulfur mustard exposure in victims of chemical terrorism .
Metabolic Pathways
This compound is involved in the β-lyase metabolic pathways of sulfur mustard . It interacts with various enzymes in these pathways, serving as a key biomarker for sulfur mustard exposure .
Transport and Distribution
Sulfur mustard, the parent compound of this compound, can diffuse across cell membranes and distribute widely in the body .
Subcellular Localization
Sulfur mustard, the parent compound of this compound, can interact with various subcellular components, including DNA and proteins .
Propiedades
IUPAC Name |
1-methylsulfanyl-2-(2-methylsulfanylethylsulfonyl)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNRNZPCBFCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCS(=O)(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is 1,1′-sulfonylbis[2-(methylthio)ethane] (SBMTE) and why is it important?
A: 1,1′-sulfonylbis[2-(methylthio)ethane] (this compound) is a metabolite of sulfur mustard (HD), a highly toxic chemical warfare agent. this compound is particularly important because it serves as a definitive biomarker for sulfur mustard exposure. [] This means its presence in urine unequivocally confirms exposure to HD, even weeks after the initial contact. []
Q2: How is this compound formed in the body?
A: Following sulfur mustard exposure, the body attempts to detoxify the agent through various metabolic pathways. One pathway involves conjugation with glutathione, followed by enzymatic transformation by β-lyase enzymes. This process ultimately leads to the formation of this compound and related metabolites like 1-methylsulfinyl-2-[2-(methylthio)ethylsulfonyl]ethane (MSMTESE) and 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE). [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Bromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2500764.png)
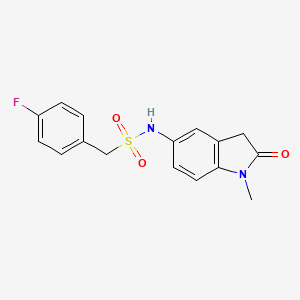
![4-(8-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2500768.png)
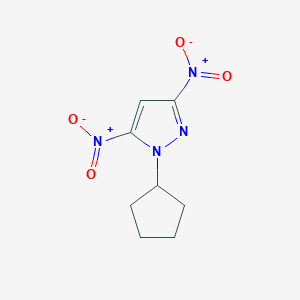




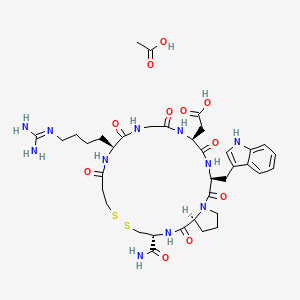
![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2500777.png)
![3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500779.png)
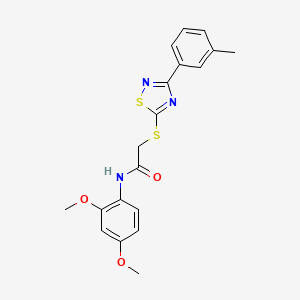
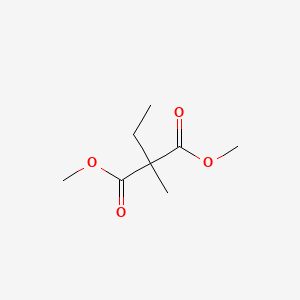
![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)